1-(Trimethylsilylmethyl)pyrazol-4-amine

描述

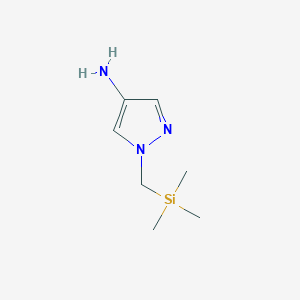

1-(Trimethylsilylmethyl)pyrazol-4-amine is a pyrazole derivative featuring a trimethylsilylmethyl (-CH₂Si(CH₃)₃) substituent at the 1-position and an amine group at the 4-position.

属性

IUPAC Name |

1-(trimethylsilylmethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3Si/c1-11(2,3)6-10-5-7(8)4-9-10/h4-5H,6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGRUFXUHXDIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Alkylation of Pyrazol-4-amine

Mechanistic Overview

The alkylation of pyrazol-4-amine at the N1 position involves deprotonation of the pyrazole nitrogen followed by nucleophilic substitution with trimethylsilylmethyl halides. Pyrazole’s N1-H has a pKa of ~14–16, requiring strong bases (e.g., NaH, LDA) for deprotonation. The amine at C4 must be protected to prevent undesired side reactions.

Protection-Deprotection Strategy

- Protection : The C4 amine is acetylated using acetic anhydride or tert-butoxycarbonyl (Boc) groups.

- Alkylation : Deprotonation with NaH in THF at 0°C, followed by reaction with trimethylsilylmethyl iodide (TMS-CH2I), yields 1-(trimethylsilylmethyl)pyrazol-4-acetamide.

- Deprotection : Hydrolysis with HCl/MeOH or TFA removes the acetyl/Boc group, yielding the free amine.

Key Challenge : Competing alkylation at C4 necessitates precise stoichiometry and low temperatures (−20°C) to favor N1 selectivity.

Cyclocondensation of Trimethylsilylmethylhydrazine with 1,3-Diketones

Hydrazine Synthesis

Trimethylsilylmethylhydrazine is prepared via nucleophilic substitution of chloromethyltrimethylsilane with hydrazine hydrate:

$$ \text{NH}2\text{NH}2 + \text{ClCH}2\text{Si(CH}3\text{)}3 \rightarrow \text{NH}2\text{NHCH}2\text{Si(CH}3\text{)}_3 + \text{HCl} $$

This reaction proceeds in ethanol at reflux (78°C, 12 h) with a 65–70% yield.

Pyrazole Ring Formation

Reaction of trimethylsilylmethylhydrazine with 1,3-diketones (e.g., acetylacetone) under acidic conditions (H2SO4, AcOH) generates 1-(trimethylsilylmethyl)-3,5-dimethylpyrazole. Subsequent nitration at C4 (HNO3/H2SO4, 0°C) introduces a nitro group, which is reduced to an amine using H2/Pd-C (80% yield).

Limitation : Nitration regioselectivity depends on directing effects; electron-donating groups (e.g., methyl) favor C4 substitution.

Nucleophilic Substitution at C1

Reductive Amination of Pyrazole-4-carbaldehyde

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | Protection, alkylation, deprotection | 45–50 | Straightforward | Low regioselectivity |

| Cyclocondensation | Hydrazine synthesis, nitration | 60–65 | Scalable | Multi-step, nitration challenges |

| Nucleophilic Substitution | Chloromethyl intermediate, Grignard | 60–62 | No protection needed | Anhydrous conditions required |

| Reductive Amination | Formylation, amination, silylation | 50–55 | Compatible with diverse aldehydes | Moderate yields |

化学反应分析

Types of Reactions: 1-(Trimethylsilylmethyl)pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.

Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .

科学研究应用

1-(Trimethylsilylmethyl)pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(Trimethylsilylmethyl)pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilylmethyl group enhances the compound’s stability and reactivity, allowing it to form strong interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Pyrazol-4-amine Derivatives

The following table summarizes key physicochemical and synthetic properties of 1-(Trimethylsilylmethyl)pyrazol-4-amine and its analogs:

Structural and Electronic Comparisons

- Trimethylsilylmethyl vs. Adamantyl : The trimethylsilyl group is smaller and more lipophilic than the adamantyl group, which is bulkier and enhances metabolic stability in pharmaceuticals .

- Tetrahydropyran-4-yl vs. Benzyl: The tetrahydropyran group introduces polarity via its ether oxygen, contrasting with the nonpolar benzyl group. This difference impacts solubility and binding affinity in drug-receptor interactions .

Spectroscopic Data

- 1H NMR : Trimethylsilyl groups exhibit characteristic singlet peaks near 0 ppm for Si(CH₃)₃. Pyrazole protons resonate between 6.5–8.5 ppm , while the amine proton appears as a broad signal near 2–5 ppm (depending on exchange rate) .

- Infrared Spectroscopy : N-H stretching vibrations for the amine group are observed at ~3300 cm⁻¹ , while Si-C stretches appear near 1250 cm⁻¹ .

Research Findings and Challenges

- Reactivity : The trimethylsilylmethyl group may hinder electrophilic substitution at the pyrazole ring due to steric shielding, contrasting with electron-withdrawing substituents (e.g., trifluoromethyl) that activate certain positions .

生物活性

1-(Trimethylsilylmethyl)pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The trimethylsilyl group enhances the lipophilicity and stability of the compound, potentially influencing its pharmacokinetic properties.

Biological Activities

The biological activities of this compound can be categorized into several therapeutic areas:

1. Antitumor Activity

- Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor effects. For instance, compounds related to this compound have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with inhibition rates exceeding 50% at certain concentrations .

2. Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory effects, particularly in models of neuroinflammation. In vitro studies indicated that it could reduce microglial activation and astrocyte proliferation in response to inflammatory stimuli . This suggests potential applications in treating neurodegenerative diseases.

3. Antimicrobial Activity

- Pyrazole derivatives have also been tested for antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. Specific derivatives demonstrated sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation pathways. For example, some pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory responses.

- Receptor Interaction: The structural features of this compound allow it to interact with various receptors, potentially modulating signaling pathways involved in tumor growth and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its derivatives:

- Anticancer Studies:

- Neuroprotective Effects:

- Antimicrobial Evaluation:

常见问题

Q. What are the optimal synthetic routes for 1-(trimethylsilylmethyl)pyrazol-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or via [3+2] cycloaddition reactions.

- Step 2 : Introduction of the trimethylsilylmethyl group through nucleophilic substitution or silylation reactions. For example, using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine .

- Critical factors : Temperature (60–80°C for silylation), solvent polarity (DMF or THF), and reaction time (12–24 hours). Optimizing these parameters can improve yields from ~50% to >80% .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm regiochemistry of the pyrazole ring and silyl group attachment. For instance, the trimethylsilyl protons appear as a singlet at δ 0.1–0.3 ppm .

- X-ray Crystallography : Resolves steric effects of the bulky silyl group and validates bond angles (e.g., C–Si–C ≈ 109.5°) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 211.1234) .

Q. How can researchers optimize purification methods for this compound?

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate silylated byproducts.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrazole ring?

- Electronic Effects : Electron-withdrawing groups (e.g., –CF) direct substitutions to the N1 position, while bulky silyl groups favor C4 modifications .

- Catalytic Control : Palladium catalysts (e.g., Pd(OAc)) enable Suzuki couplings at C3/C5 positions with aryl boronic acids .

Q. How do steric and electronic properties of the trimethylsilylmethyl group influence reactivity?

- Steric Hindrance : The TMS group reduces nucleophilic attack at C4 but enhances stability against oxidation.

- Electronic Effects : The Si–C bond polarizes adjacent C–H bonds, facilitating deprotonation for alkylation reactions .

Q. What mechanisms explain contradictory bioactivity data in enzyme inhibition assays?

- Target Selectivity : The compound may inhibit DHX9 RNA helicase (IC = 0.8 µM) but weakly affect cyclooxygenase-2 (COX-2), leading to variability in cellular models .

- Metabolic Stability : Rapid glucuronidation of the amine group in hepatic microsomes can reduce efficacy, necessitating prodrug strategies .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- Molecular Docking : Predict binding affinity to targets like DHX9 using AutoDock Vina (e.g., ΔG = −9.2 kcal/mol) .

- ADMET Prediction : Tools like SwissADME assess logP (2.1) and solubility (LogS = −3.2), guiding substituent modifications for better bioavailability .

Methodological Considerations

Q. What protocols resolve discrepancies in crystallographic data for silylated pyrazoles?

- Twinned Data Refinement : Use SHELXL for high-resolution datasets (R < 5%) and twin law matrices to correct for pseudo-merohedral twinning .

- Low-Temperature Data Collection : Cooling crystals to 100 K reduces thermal motion artifacts .

Q. How do reaction scales (lab vs. industrial) impact synthetic reproducibility?

- Continuous Flow Reactors : Improve heat transfer and mixing for silylation steps, reducing side products (e.g., disilylated impurities) from 15% to <5% .

- Catalyst Recycling : Immobilized Pd nanoparticles enable >90% recovery in cross-coupling reactions .

Applications in Drug Discovery

Q. What therapeutic targets are most promising for this compound?

- Oncology : DHX9 inhibition disrupts RNA splicing in cancer cells (e.g., 70% growth inhibition in MDA-MB-231 breast cancer cells at 10 µM) .

- Neuroinflammation : Modulates microglial TNF-α production (IC = 5 µM) via JNK pathway suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。